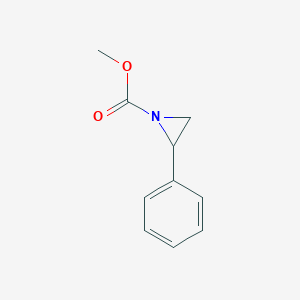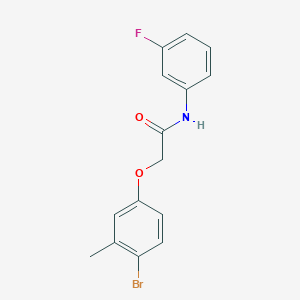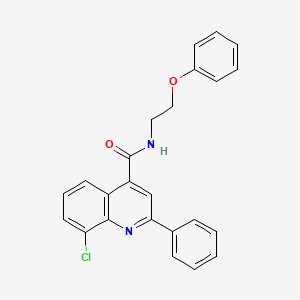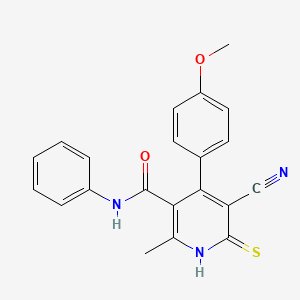![molecular formula C28H20N2O9 B14949346 2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B14949346.png)
2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID is a complex organic compound characterized by its multiple functional groups, including carboxylic acid, hydroxyl, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-carboxy-4-hydroxyaniline, which is then reacted with 4-hydroxybenzoic acid derivatives under specific conditions to form the desired product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carboxylic acids may produce alcohols.
Aplicaciones Científicas De Investigación
2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-carboxyphenyl)-2-hydroxybenzoic acid
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
Compared to similar compounds, 2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H20N2O9 |
|---|---|
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
2-[[4-[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]phenoxy]benzoyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C28H20N2O9/c31-17-5-11-23(21(13-17)27(35)36)29-25(33)15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)26(34)30-24-12-6-18(32)14-22(24)28(37)38/h1-14,31-32H,(H,29,33)(H,30,34)(H,35,36)(H,37,38) |
Clave InChI |
MLYFPHZBLPUJRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14949280.png)
![Ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14949284.png)
![3-(3-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949287.png)

![N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B14949295.png)

![2-[(4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14949304.png)
![2-iodo-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B14949311.png)
![3-(4-methylphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949315.png)

![5-bromo-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14949323.png)
![(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949331.png)

![(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14949341.png)
